molecular formula C19H21NO3 B268478 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

Katalognummer B268478
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: MEIZMEXDDPNJCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen, Scotland. Since then, AM251 has been widely used in scientific research to understand the mechanism of action of the endocannabinoid system.

Wirkmechanismus

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are widely distributed in the central nervous system and are involved in the regulation of various physiological processes. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, bind to CB1 receptors and activate them, leading to the modulation of neurotransmitter release and other cellular processes. By blocking the activation of CB1 receptors, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide can help researchers understand the role of the endocannabinoid system in various physiological and pathological processes.
Biochemical and Physiological Effects:
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of endocannabinoids in the brain, leading to a decrease in pain, anxiety, and depression. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting that the endocannabinoid system plays a role in addiction. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been shown to reduce food intake and increase energy expenditure, suggesting that the endocannabinoid system is involved in the regulation of appetite and metabolism.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has several advantages as a research tool. It is a highly selective and potent CB1 receptor antagonist, which means that it can be used to specifically block the activation of CB1 receptors without affecting other receptors. Additionally, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has a long half-life in the body, which makes it suitable for use in animal studies. However, there are some limitations to the use of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide in research. For example, it can be difficult to obtain a high yield and purity of the final product, which can affect the reproducibility of experiments. Additionally, the effects of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide on the endocannabinoid system can be complex and depend on factors such as the dose and duration of treatment.

Zukünftige Richtungen

There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of inflammation and immune function. Another area of interest is the development of novel CB1 receptor antagonists with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, researchers are interested in exploring the therapeutic potential of CB1 receptor antagonists for the treatment of various diseases, such as obesity, diabetes, and neurodegenerative disorders.

Synthesemethoden

The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with 2-methylprop-2-en-1-ol to form the corresponding ester. This ester is then reacted with 2-bromoanisole to form N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide. The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological and pathological processes. It has been used to study the effects of endocannabinoids on pain, anxiety, depression, and addiction. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide has also been used to investigate the role of the endocannabinoid system in the regulation of appetite, metabolism, and energy balance.

Eigenschaften

Produktname

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxypropanamide

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

N-[2-(2-methylprop-2-enoxy)phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C19H21NO3/c1-14(2)13-22-18-12-8-7-11-17(18)20-19(21)15(3)23-16-9-5-4-6-10-16/h4-12,15H,1,13H2,2-3H3,(H,20,21)

InChI-Schlüssel

MEIZMEXDDPNJCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1OCC(=C)C)OC2=CC=CC=C2

Kanonische SMILES

CC(C(=O)NC1=CC=CC=C1OCC(=C)C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.